4-ethoxy-3-fluoro-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzenesulfonamide
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Overview
Description
4-ethoxy-3-fluoro-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamide derivatives. This compound features both aromatic and heterocyclic components, which contribute to its unique chemical properties. Its structure includes an ethoxy group, a fluoro-substituted benzene ring, a sulfonamide group, and a 1,2,3-triazine moiety, making it an intriguing molecule for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-3-fluoro-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzenesulfonamide generally involves multiple steps:
Formation of the Fluoro-substituted Benzene Intermediate: : The initial step involves the fluorination of a suitable benzene derivative. This can be achieved using reagents like hydrogen fluoride-pyridine or other selective fluorinating agents under controlled temperatures.
Introduction of the Ethoxy Group: : The ethoxy group is introduced through an etherification reaction, where an ethoxy group is added to the fluoro-substituted benzene intermediate using ethyl alcohol and a suitable catalyst.
Sulfonamide Formation: : This step involves reacting the ethoxy-fluorobenzene compound with a sulfonyl chloride in the presence of a base (e.g., triethylamine) to form the sulfonamide.
Formation of the 1,2,3-Triazine Moiety: : The final step involves the cyclization of the benzo[d][1,2,3]triazine precursor with the sulfonamide intermediate. This reaction requires specific conditions, such as the presence of a strong acid or base, and controlled heating.
Industrial Production Methods
Industrial synthesis of this compound may employ flow chemistry techniques for continuous production. This method enhances reaction efficiency and scalability while maintaining stringent control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Oxidation and Reduction: : The compound can undergo oxidation reactions, particularly at the ethoxy group, resulting in the formation of aldehydes or carboxylic acids. Reduction reactions can occur at the sulfonamide group, leading to the formation of corresponding amines.
Substitution Reactions: : Nucleophilic and electrophilic substitution reactions can occur at the aromatic rings, particularly influencing the fluoro and ethoxy groups.
Cyclization and Rearrangement: : The triazine moiety may participate in cyclization reactions, forming various heterocyclic structures.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: : Catalysts such as palladium on carbon (Pd/C) or sodium borohydride.
Substitution: : Halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines, alcohols).
Major Products
Oxidation Products: : Aldehydes, carboxylic acids.
Reduction Products: : Amines.
Substitution Products: : Fluoro-substituted benzenes with varying substituents based on the nucleophile used.
Scientific Research Applications
4-ethoxy-3-fluoro-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzenesulfonamide has various scientific applications:
Chemistry: : It serves as a building block for synthesizing more complex molecules, particularly in medicinal chemistry.
Biology: : The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: : It is explored as a lead compound in drug development due to its potential therapeutic effects.
Industry: : It is used in the synthesis of specialty chemicals and advanced materials.
Mechanism of Action
The compound's mechanism of action primarily involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to mimic substrates of certain enzymes, inhibiting their activity. The triazine moiety may interact with nucleic acids or proteins, altering their function and signaling pathways.
Comparison with Similar Compounds
Comparison with Other Compounds
4-ethoxy-3-fluoro-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzenesulfonamide is unique due to its combination of a sulfonamide group and a triazine moiety. Similar compounds include:
4-ethoxy-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzenesulfonamide: : Lacks the fluoro group, which may reduce its reactivity and biological activity.
3-fluoro-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzenesulfonamide: : Lacks the ethoxy group, which could influence its solubility and bioavailability.
Properties
IUPAC Name |
4-ethoxy-3-fluoro-N-[2-(4-oxo-1,2,3-benzotriazin-3-yl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN4O4S/c1-2-26-16-8-7-12(11-14(16)18)27(24,25)19-9-10-22-17(23)13-5-3-4-6-15(13)20-21-22/h3-8,11,19H,2,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORAAPSNGASKJNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCCN2C(=O)C3=CC=CC=C3N=N2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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